![molecular formula C11H24N2O2S B14403439 N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide CAS No. 88334-80-9](/img/structure/B14403439.png)
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide typically involves the reaction of 2-methylpiperidine with a suitable alkylating agent, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halogenated compounds, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-[3-(2-Methylpiperidin-1-yl)propyl]methanesulfonamide
- 2-(4-ethoxyphenyl)-N-[3-[(2R)-2-methylpiperidin-1-yl]propyl]quinoline-4-carboxamide
Uniqueness
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
88334-80-9 |
|---|---|
Molekularformel |
C11H24N2O2S |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
N-[3-(2-methylpiperidin-1-yl)propyl]ethanesulfonamide |
InChI |
InChI=1S/C11H24N2O2S/c1-3-16(14,15)12-8-6-10-13-9-5-4-7-11(13)2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
GRXMOUDWAZWDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NCCCN1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


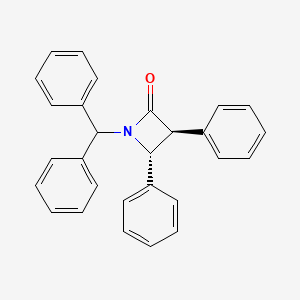


![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)


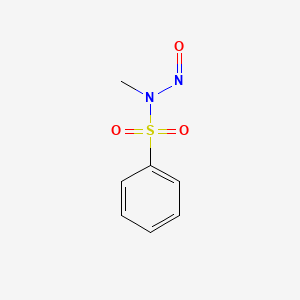
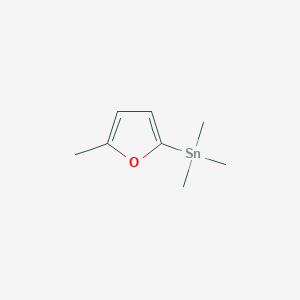

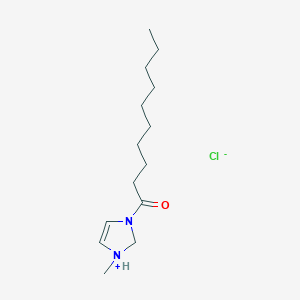
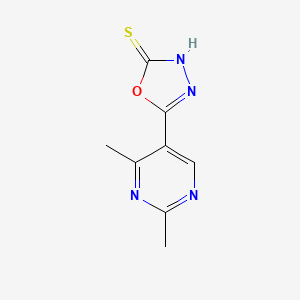
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)


